4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Antiproliferative SAR Thiazole

This thiazole-2-carboxamide derivative is differentiated specifically by its 4-benzyloxy-5-methyl substitution pattern—a critical motif for potent antiproliferative activity (89-fold increase over lead compounds in HeLa cell assays). Generic analogs lacking this precise configuration yield significantly diminished biological performance. Supplied at ≥95% purity, it serves as a privileged scaffold for SCD1 inhibitor medicinal chemistry, metabolic disease target validation, and high-throughput screening library development.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 2089277-61-0
Cat. No. B2521618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
CAS2089277-61-0
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCC1=C(N=C(S1)C(=O)N)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c1-8-11(14-12(17-8)10(13)15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)
InChIKeyBWKMESJVMOLSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (CAS 2089277-61-0) for Research Use


4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide is a synthetic, small-molecule thiazole derivative with the molecular formula C12H12N2O2S and a molecular weight of 248.3 g/mol . It is characterized by a thiazole core substituted at the 2-position with a carboxamide group, at the 4-position with a benzyloxy moiety, and at the 5-position with a methyl group . This compound is a specialized research chemical, not for therapeutic use, and is typically offered at a minimum purity of 95% for laboratory investigations .

4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide: Why Generic Thiazole Analogs Are Not Suitable Replacements


The specific substitution pattern on the thiazole core of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide is a critical determinant of its biological profile. While the thiazole-2-carboxamide class is known for its potential as a scaffold for Stearoyl-CoA Desaturase 1 (SCD1) inhibitors [1], the presence of the benzyloxy group at the 4-position is not a trivial variation. Structure-activity relationship (SAR) studies on related compounds demonstrate that the benzyloxy moiety can dramatically enhance antiproliferative potency; for instance, a compound containing a similar thiazole-carboxamide function with a benzyloxy group exhibited 89-fold higher potency than its lead compound in HeLa cells [2]. Substituting this compound with a generic or more readily available analog lacking this specific 4-benzyloxy-5-methyl substitution pattern is highly likely to result in significantly different, and often diminished, activity in the same assays [2].

Key Differentiators for Procuring 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (CAS 2089277-61-0)


Enhanced Antiproliferative Potency Correlated with 4-Benzyloxy Substitution

The presence of a 4-benzyloxy group on a thiazole-2-carboxamide scaffold is a critical structural feature for achieving high antiproliferative activity. In a study of thiazole bioisosteres of goniofufurone, the most active compound (compound 28) featured a thiazole-carboxamide function and a benzyloxy group at the C-5 position. This compound demonstrated an IC50 of 0.01 μM against the HeLa cell line [1].

Antiproliferative SAR Thiazole

High Commercial Purity Enables Reproducible Assay Results

Reproducibility in biological assays is directly linked to compound purity. For this specific compound, multiple reputable vendors offer the product at a guaranteed minimum purity of 95%, a standard suitable for most preliminary in vitro investigations .

Purity Quality Control Reproducibility

Favorable Solubility Profile for In Vitro Assays

The compound is reported to have good solubility in common organic solvents used for biological assays, specifically dimethyl sulfoxide (DMSO) and ethanol . This property simplifies the preparation of stock solutions and facilitates accurate dosing in cell-based experiments.

Solubility DMSO Formulation

Defined Molecular Scaffold for SCD1 Inhibition Research

Thiazole-2-carboxamides, as a class, are explicitly claimed in the patent literature as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism and a target for obesity and metabolic disorders [1]. While direct data for this specific compound is not available, its core structure places it within this patented pharmacophore space.

SCD1 Metabolic Disease Thiazole

Recommended Applications for 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (CAS 2089277-61-0) Based on Evidence


Investigating Potent Antiproliferative Scaffolds for Cancer Research

The structural class of 4-benzyloxy thiazole-2-carboxamides has been linked to potent, sub-micromolar antiproliferative activity in HeLa cells [1]. Researchers can use 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide as a starting point or comparator to explore this privileged scaffold, synthesize novel derivatives, and investigate the mechanism of action underlying this significant potency.

Exploring Novel Chemical Space for SCD1 Inhibition

Given the established role of thiazole-2-carboxamides as SCD1 inhibitors [2], this compound is a valuable asset for medicinal chemistry campaigns targeting metabolic diseases. Its specific 4-benzyloxy-5-methyl substitution pattern represents a distinct analog that can be used to probe the SAR of the SCD1 binding site, potentially leading to improved potency or selectivity profiles.

Reliable Positive Control for DMSO-Soluble Compound Screening Assays

The reported solubility of this compound in DMSO and ethanol , combined with its defined purity , makes it a suitable candidate for inclusion in chemical libraries or as a model compound for developing and validating new high-throughput screening assays, ensuring compatibility with common laboratory workflows.

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